Distearoyl phosphatidylcholine is classified as a phospholipid, specifically a glycerophospholipid. It consists of a glycerol backbone esterified with two stearic acid chains and a phosphocholine head group. Its chemical formula is CHNOP. DSPC is synthesized from natural sources or produced synthetically, often utilizing chiral catalysts to enhance yield and purity .
The synthesis of distearoyl phosphatidylcholine typically involves several steps:
The synthesis can be optimized by controlling parameters such as temperature, reaction time, and the use of specific catalysts like Tritox to ensure high yields and purity levels.
Distearoyl phosphatidylcholine has a distinct molecular structure characterized by:
The transition temperature () for DSPC is approximately 49.6 °C, indicating its ability to maintain structural integrity at physiological temperatures . This property is critical for its application in drug delivery systems.
Distearoyl phosphatidylcholine participates in several chemical reactions relevant to its function:
These reactions are influenced by factors such as pH, temperature, and the presence of other lipids or surfactants .
The mechanism of action of distearoyl phosphatidylcholine primarily involves its role in forming lipid bilayers that mimic biological membranes. When used in drug delivery systems:
This mechanism enhances the bioavailability and efficacy of therapeutic agents while minimizing side effects .
Distearoyl phosphatidylcholine exhibits several important physical and chemical properties:
The stability of DSPC-based formulations is influenced by factors like lipid composition and environmental conditions.
Distearoyl phosphatidylcholine has diverse applications across various fields:
Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid characterized by dual stearic acid chains (C18:0), conferring high phase transition temperature (~55°C) and membrane rigidity. In nanostructured lipid carriers, DSPC serves as a critical helper lipid, stabilizing the lipid bilayer architecture and modulating nanoparticle interactions with biological systems [1]. Conventional lipid nanoparticle formulations (e.g., Onpattro-style systems) utilize DSPC at low concentrations (10 mol%), prioritizing hepatic delivery. Recent research demonstrates that increasing DSPC concentrations to 40 mol% induces a morphological transition: lipid nanoparticles develop a solid core surrounded by a bilayer structure, significantly enhancing serum stability and enabling extrahepatic targeting [1]. This structural innovation addresses a major limitation in nucleic acid delivery—rapid hepatic clearance—thereby expanding therapeutic applications to spleen, bone marrow, and other non-liver tissues [1] [7].
Table 1: Role of Distearoylphosphatidylcholine Concentration in Lipid Nanoparticle Performance
Distearoylphosphatidylcholine Concentration | Nanoparticle Morphology | Serum Stability | Primary Delivery Targets |
---|---|---|---|
10 mol% (Conventional) | Homogeneous solid core | Moderate | Liver (hepatocytes) |
40 mol% (High) | Solid core + external bilayer | High | Liver, spleen, bone marrow |
Distearoylphosphatidylcholine-8B denotes a specific, high-purity DSPC variant engineered for enhanced consistency in nanostructured lipid carrier formulations. Its molecular structure comprises:
Biophysical analyses reveal that Distearoylphosphatidylcholine-8B adopts an orthorhombic lateral packing arrangement below its phase transition temperature, minimizing free volume in the hydrocarbon region. This molecular order is critical for forming the solid core observed in high-DSPC lipid nanoparticles. Cryogenic transmission electron microscopy studies confirm that lipid nanoparticles containing 40 mol% Distearoylphosphatidylcholine-8B exhibit a distinct 5–7 nm bilayer surrounding an electron-dense core, with encapsulated messenger RNA shielded from serum nucleases [1].
Phospholipid nanotechnology evolved from foundational discoveries in membrane biophysics to targeted therapeutic delivery:
Table 2: Evolution of Key Phospholipid-Based Drug Delivery Systems
Year | System | Phospholipid Role | Clinical Impact |
---|---|---|---|
1964 | Liposomes | Basic bilayer structure | Model membranes / Drug carrier prototypes |
1995 | Doxil (Stealth liposomes) | Distearoylphosphatidylcholine in bilayer + polyethylene glycol-distearoylphosphatidylethanolamine for stealthing | First Food and Drug Administration-approved nanodrug |
2000 | Thermosensitive liposomes | Distearoylphosphatidylcholine/dipalmitoylphosphatidylcholine phase transition control | Localized chemotherapy via hyperthermia |
2018 | Onpattro (siRNA lipid nanoparticles) | Distearoylphosphatidylcholine (10 mol%) as helper lipid | First RNAi therapeutic |
2023 | High-Distearoylphosphatidylcholine lipid nanoparticles (40 mol%) | Distearoylphosphatidylcholine-driven solid core/bilayer hybrid | Non-liver messenger RNA delivery demonstrated |
This review delineates the following research priorities for Distearoylphosphatidylcholine-8B:
The scope excludes pharmacological or safety assessments, focusing exclusively on Distearoylphosphatidylcholine-8B’s chemical functionality within nanostructured lipid carriers for nucleic acid delivery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7